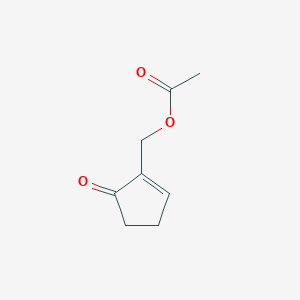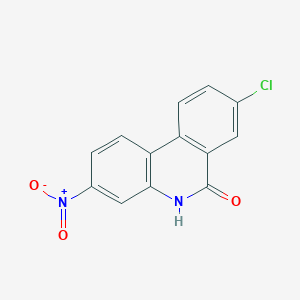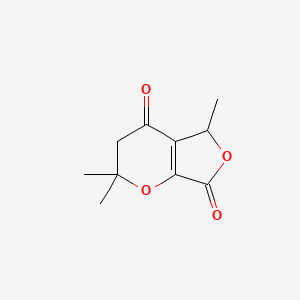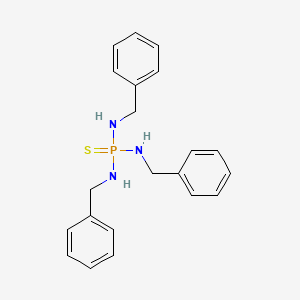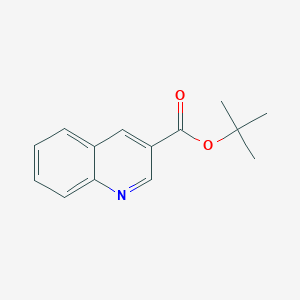
3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a thiourea group attached to a chlorinated methylphenyl ring, making it a unique and valuable chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea typically involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds smoothly, yielding the desired thiourea compound after purification .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preclinical studies.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea involves its interaction with thiol-containing enzymes and proteins. The compound can form covalent bonds with the thiol groups, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where the inhibition of key enzymes can disrupt cellular processes and lead to cell death .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-methylphenyl isothiocyanate: Shares the chlorinated phenyl ring but differs in the functional group.
1,1-Dimethylthiourea: Lacks the chlorinated phenyl ring, making it less specific in its applications.
N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Another compound with a chlorinated phenyl ring but with different functional groups and applications.
Uniqueness: 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea stands out due to its specific combination of a chlorinated phenyl ring and a thiourea group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
14501-93-0 |
|---|---|
Molekularformel |
C10H13ClN2S |
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
3-(5-chloro-2-methylphenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C10H13ClN2S/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |
InChI-Schlüssel |
CKTDKLDOXMWLEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


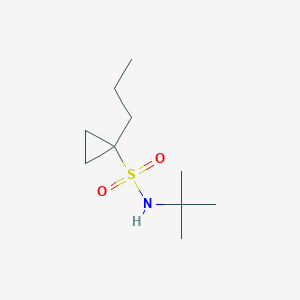
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
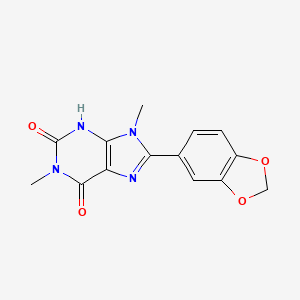

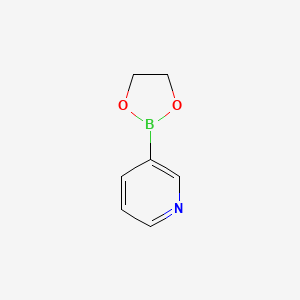
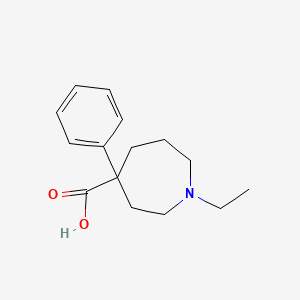
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
